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Executive Summary
Drinabant (AVE-1625) is a selective antagonist of the cannabinoid CB1 receptor that has been

investigated for its therapeutic potential in a range of neurological disorders, including

schizophrenia and Alzheimer's disease. As a CB1 receptor antagonist, Drinabant modulates

neuronal excitability and neurotransmitter release, pathways that are often dysregulated in

neurological conditions. Preclinical studies have suggested a pro-cognitive effect and a

potential to mitigate side effects of existing antipsychotic medications. However, clinical

development was ultimately discontinued due to concerns about psychiatric side effects, a

challenge observed with other drugs in its class. This technical guide provides a

comprehensive overview of the core data, experimental methodologies, and underlying

signaling pathways related to Drinabant's investigation in neurological disorders.

Mechanism of Action: CB1 Receptor Antagonism
Drinabant exerts its pharmacological effects primarily through the blockade of the cannabinoid

receptor type 1 (CB1). These receptors are predominantly located on presynaptic nerve

terminals within the central nervous system. Their activation by endogenous cannabinoids

(endocannabinoids) typically leads to an inhibition of neurotransmitter release. By antagonizing

the CB1 receptor, Drinabant effectively removes this inhibitory brake, thereby modulating

synaptic transmission.
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Receptor Binding Affinity
Drinabant exhibits high affinity for the human and rat CB1 receptors, with minimal activity at

the CB2 receptor, highlighting its selectivity.

Receptor Species IC50

CB1 Human 25 nM

CB1 Rat 10 nM

CB2 Human Ineffective

Preclinical Investigations in Neurological Disorder
Models
Drinabant has been evaluated in rodent models of schizophrenia, demonstrating potential for

cognitive enhancement and amelioration of antipsychotic-induced side effects.

Efficacy in Schizophrenia Models
A key preclinical study investigated the effects of Drinabant (referred to as AVE1625) in

various rodent models relevant to schizophrenia.[1][2]

Drinabant demonstrated pro-cognitive effects in several behavioral paradigms.
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Experimental Model Drinabant Doses (i.p.) Key Findings

MK-801-induced Latent

Inhibition Deficit
1, 3, and 10 mg/kg

Reversed the abnormally

persistent latent inhibition,

indicating an improvement in

the ability to ignore irrelevant

stimuli.[1][2]

Neonatal Nitric Oxide

Synthase Inhibition Model
1, 3, and 10 mg/kg

Reversed the abnormally

persistent latent inhibition.[1]

Novel Object Recognition Test 1, 3, and 10 mg/kg

Improved performance,

suggesting an enhancement of

working and episodic memory.

Drinabant was also assessed for its potential to reduce common side effects associated with

antipsychotic drugs.

Side Effect Antipsychotic
Drinabant Doses
(i.p.)

Key Findings

Catalepsy
Haloperidol,

Olanzapine
1, 3, and 10 mg/kg

Significantly

decreased the

incidence and

duration of catalepsy.

Weight Gain Olanzapine 1, 3, and 10 mg/kg

Attenuated the weight

gain induced by

chronic olanzapine

administration.

Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.

The LI paradigm is a measure of selective attention, where prior exposure to a neutral stimulus

retards the subsequent conditioning to that stimulus.
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Apparatus: Conditioned emotional response (CER) chambers.

Procedure:

Pre-exposure Phase: Animals are repeatedly exposed to a neutral stimulus (e.g., a tone)

without any reinforcement.

Conditioning Phase: The pre-exposed stimulus is paired with an aversive unconditioned

stimulus (e.g., a mild foot shock).

Test Phase: The suppression of a baseline behavior (e.g., licking a water spout) in the

presence of the conditioned stimulus is measured. A lack of suppression in the pre-

exposed group compared to a non-pre-exposed group indicates latent inhibition.

Drug Administration: Drinabant or vehicle was administered intraperitoneally (i.p.) before the

pre-exposure or conditioning phase.

The NOR test assesses recognition memory based on the innate tendency of rodents to

explore novel objects more than familiar ones.

Apparatus: A square open-field arena.

Procedure:

Habituation: Animals are allowed to freely explore the empty arena.

Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is

allowed to explore them for a set period.

Test Phase (T2): After a delay, one of the familiar objects is replaced with a novel object.

The time spent exploring each object is recorded.

Data Analysis: A discrimination index is calculated as the difference in time spent exploring

the novel and familiar objects, divided by the total exploration time. A higher index indicates

better recognition memory.

Drug Administration: Drinabant or vehicle was administered i.p. prior to the familiarization

phase.
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Catalepsy, a state of motor immobility, is a common extrapyramidal side effect of typical

antipsychotics.

Apparatus: A horizontal bar raised above a surface.

Procedure: The animal's forepaws are gently placed on the bar. The latency to remove both

paws from the bar is measured. A longer latency indicates a cataleptic state.

Drug Administration: Drinabant or vehicle was administered i.p. prior to the administration of

a cataleptogenic dose of an antipsychotic like haloperidol.

This experiment models the metabolic side effects of atypical antipsychotics.

Procedure: Animals are treated chronically with an antipsychotic known to induce weight

gain (e.g., olanzapine). Body weight and food intake are monitored regularly over several

weeks.

Drug Administration: Drinabant or vehicle was co-administered with the antipsychotic.

Clinical Investigations
Drinabant entered Phase II clinical trials for both schizophrenia and Alzheimer's disease.

However, these trials were terminated, and to date, no results have been publicly released by

the sponsor, Sanofi-Aventis.

NCT00439634: A 24-week, multicenter, double-blind, randomized, parallel-group, dose-

ranging study of the efficacy and safety of three oral doses of Drinabant as an add-on

therapy to either olanzapine, risperidone/paliperidone, quetiapine, or aripiprazole in the

treatment of cognitive impairment in schizophrenia.

NCT00380302: A double-blind, placebo-controlled study of the activity of Drinabant at doses

of 10 mg and 40 mg for 12 weeks in patients with mild to moderate Alzheimer's disease.

Signaling Pathways and Visualizations
The antagonism of the CB1 receptor by Drinabant interrupts a complex intracellular signaling

cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate

these pathways.
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CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist (e.g., an endocannabinoid) initiates a signaling

cascade through its coupling with inhibitory G-proteins (Gi/o). This leads to the inhibition of

adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase

A (PKA) activity. The βγ subunits of the G-protein can also modulate ion channels and other

signaling pathways.
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CB1 Receptor Signaling Cascade

Effect of Drinabant on CB1 Signaling
Drinabant, as a CB1 receptor antagonist, binds to the receptor but does not activate it. This

prevents the binding of endogenous or exogenous agonists, thereby blocking the initiation of
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the downstream signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a

relative increase in cAMP and PKA activity compared to the agonist-stimulated state.
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Drinabant's Antagonistic Action

Experimental Workflow: Novel Object Recognition Test
The workflow for the Novel Object Recognition test is a multi-step process designed to assess

recognition memory in rodents.
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Novel Object Recognition Workflow

Conclusion and Future Perspectives
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Drinabant demonstrated promising preclinical activity as a potential treatment for cognitive

deficits in schizophrenia and for mitigating the side effects of existing antipsychotic

medications. Its mechanism of action, selective CB1 receptor antagonism, provides a clear

rationale for its observed effects on neurotransmission. However, the discontinuation of its

clinical development, likely due to the serious psychiatric adverse events associated with the

CB1 antagonist class, underscores the significant challenges in targeting the endocannabinoid

system for therapeutic benefit in neurological disorders.

Future research in this area may focus on developing peripherally restricted CB1 antagonists to

avoid central nervous system side effects, or on identifying biased antagonists that selectively

block certain downstream signaling pathways while preserving others. A deeper understanding

of the complex role of the endocannabinoid system in both normal brain function and in the

pathophysiology of neurological disorders will be crucial for the successful development of

novel therapeutics targeting this system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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